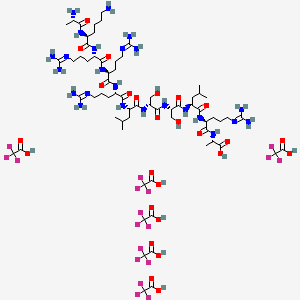
H-Ala-Lys-Arg-Arg-Arg-Leu-D-Ser-Ser-Leu-Arg-Ala-OH.6TFA
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound H-Ala-Lys-Arg-Arg-Arg-Leu-D-Ser-Ser-Leu-Arg-Ala-OH.6TFA is a synthetic peptide derived from the rat hepatic 40S ribosomal protein S6 (229-239). This peptide sequence is known for its role as a substrate for Rho-kinase II (ROCK II) and p90 ribosomal S6 kinase (S6K) in cell extracts . The compound is often used in biochemical research to study protein phosphorylation and kinase activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of H-Ala-Lys-Arg-Arg-Arg-Leu-D-Ser-Ser-Leu-Arg-Ala-OH.6TFA typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: Each amino acid is activated using reagents like HBTU or DIC and coupled to the resin-bound peptide.
Deprotection: Temporary protecting groups on the amino acids are removed using TFA.
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail containing TFA, scavengers, and water.
Industrial Production Methods
Industrial production of this peptide involves scaling up the SPPS process. Automated peptide synthesizers are used to increase efficiency and consistency. The final product is purified using high-performance liquid chromatography (HPLC) to achieve high purity levels .
Analyse Chemischer Reaktionen
Types of Reactions
H-Ala-Lys-Arg-Arg-Arg-Leu-D-Ser-Ser-Leu-Arg-Ala-OH.6TFA: can undergo various chemical reactions, including:
Phosphorylation: This peptide is a substrate for kinases like ROCK II and S6K, which phosphorylate specific serine or threonine residues.
Oxidation: The peptide can be oxidized, particularly at methionine or cysteine residues if present.
Reduction: Disulfide bonds, if any, can be reduced using reducing agents like DTT or TCEP.
Common Reagents and Conditions
Phosphorylation: Kinase enzymes, ATP, and appropriate buffer conditions.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: DTT or TCEP in a suitable buffer.
Major Products Formed
Phosphorylated Peptide: Addition of phosphate groups to serine or threonine residues.
Oxidized Peptide: Formation of sulfoxides or disulfides.
Reduced Peptide: Cleavage of disulfide bonds to form free thiols.
Wissenschaftliche Forschungsanwendungen
H-Ala-Lys-Arg-Arg-Arg-Leu-D-Ser-Ser-Leu-Arg-Ala-OH.6TFA: has several applications in scientific research:
Biochemistry: Used to study kinase activity and protein phosphorylation.
Cell Biology: Investigates signaling pathways involving ROCK II and S6K.
Industry: Utilized in the development of kinase inhibitors and other therapeutic agents.
Wirkmechanismus
The peptide acts as a substrate for specific kinases, such as ROCK II and S6K. These kinases phosphorylate the peptide at specific serine or threonine residues, which can then be studied to understand the kinase’s activity and regulation. The phosphorylation process involves the transfer of a phosphate group from ATP to the hydroxyl group of the serine or threonine residue .
Vergleich Mit ähnlichen Verbindungen
H-Ala-Lys-Arg-Arg-Arg-Leu-D-Ser-Ser-Leu-Arg-Ala-OH.6TFA: can be compared with other kinase substrates:
H-Tyr-Gly-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg-Lys-Leu-Ser-Ser-Ile-Glu-Ser-Asp-Val-OH: Another peptide substrate for kinases, with a different sequence and specificity.
H-Gly-Arg-Ala-Asp-Ser-Pro-OH: A peptide used in studies of fibronectin inhibitors.
These comparisons highlight the unique sequence and specificity of This compound , making it a valuable tool in kinase research.
Eigenschaften
Molekularformel |
C66H110F18N24O26 |
|---|---|
Molekulargewicht |
1997.7 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-aminopropanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C54H104N24O14.6C2HF3O2/c1-27(2)23-36(46(87)74-32(14-9-19-65-51(57)58)41(82)69-30(6)50(91)92)76-48(89)38(25-79)78-49(90)39(26-80)77-47(88)37(24-28(3)4)75-45(86)35(17-12-22-68-54(63)64)73-44(85)34(16-11-21-67-53(61)62)72-43(84)33(15-10-20-66-52(59)60)71-42(83)31(13-7-8-18-55)70-40(81)29(5)56;6*3-2(4,5)1(6)7/h27-39,79-80H,7-26,55-56H2,1-6H3,(H,69,82)(H,70,81)(H,71,83)(H,72,84)(H,73,85)(H,74,87)(H,75,86)(H,76,89)(H,77,88)(H,78,90)(H,91,92)(H4,57,58,65)(H4,59,60,66)(H4,61,62,67)(H4,63,64,68);6*(H,6,7)/t29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39+;;;;;;/m0....../s1 |
InChI-Schlüssel |
MRTNLHNSNCWIEV-YHTNJYKNSA-N |
Isomerische SMILES |
C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](C)C(=O)O)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Kanonische SMILES |
CC(C)CC(C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(C)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(C)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{3,7,9-Trioxabicyclo[3.3.1]nonan-1-yl}methanol](/img/structure/B15297377.png)
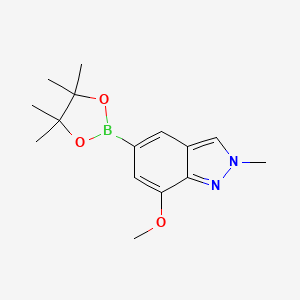
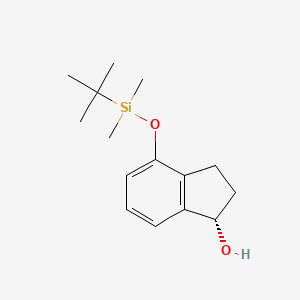
![Ethyl 1-(iodomethyl)-3-(3-nitrophenyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B15297400.png)
![7-methyl-5-oxo-8-phenyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyridine-3-carboxylic acid](/img/structure/B15297404.png)
![(2S)-2-{[(benzyloxy)carbonyl]amino}-2-cyclobutylacetic acid](/img/structure/B15297412.png)

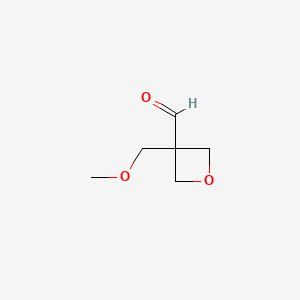
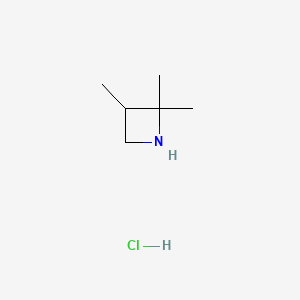
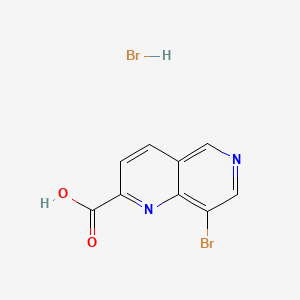
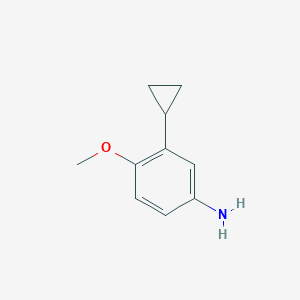
![2-(Bromomethyl)pyrazolo[1,5-a]pyridine hydrobromide](/img/structure/B15297475.png)

![2-[(3,5-Dichlorophenyl)formamido]propanoic acid](/img/structure/B15297492.png)
